molecular formula C32H45NO9 B10817790 Ludaconitine

Ludaconitine

Cat. No.: B10817790
M. Wt: 587.7 g/mol
InChI Key: WCJLKJORIRSXRT-UHFFFAOYSA-N
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Description

Ludaconitine is a diterpenoid alkaloid isolated from the plant Aconitum spicatum (Bruhl) Stapf. It is known for its antileishmanial activity, exhibiting an IC50 value of 36.10 μg/mL . This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ludaconitine is primarily isolated from natural sources, specifically from Aconitum spicatum. The extraction process involves several steps, including solvent extraction, purification, and crystallization.

Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the challenges associated with its synthesis. The primary method remains extraction from Aconitum spicatum, followed by purification processes to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ludaconitine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Ludaconitine has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of diterpenoid alkaloids and their chemical properties.

    Biology: Investigated for its antileishmanial activity and potential as a therapeutic agent against parasitic infections.

    Medicine: Explored for its potential use in developing new drugs for treating leishmaniasis and other parasitic diseases.

    Industry: Limited industrial applications due to its complex structure and extraction challenges

Mechanism of Action

The mechanism of action of Ludaconitine involves its interaction with molecular targets in parasitic organisms. It is believed to interfere with the metabolic pathways of the parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is known to exhibit significant antileishmanial activity .

Comparison with Similar Compounds

Ludaconitine is unique among diterpenoid alkaloids due to its specific structure and biological activity. Similar compounds include:

    Aconitine: Another diterpenoid alkaloid with potent neurotoxic properties.

    Hypaconitine: Known for its analgesic and anti-inflammatory effects.

    Mesaconitine: Exhibits similar toxicological properties to aconitine.

This compound stands out due to its specific antileishmanial activity, which is not commonly observed in other diterpenoid alkaloids .

Properties

Molecular Formula

C32H45NO9

Molecular Weight

587.7 g/mol

IUPAC Name

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3

InChI Key

WCJLKJORIRSXRT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC

Origin of Product

United States

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